N-((4-(2-Maleimidoethoxy)succinyl)oxy)succinimide

Description

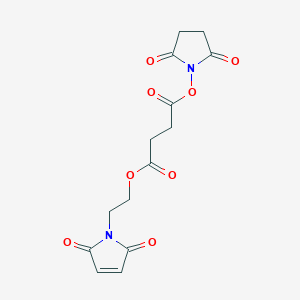

N-((4-(2-Maleimidoethoxy)succinyl)oxy)succinimide (referred to as MESS) is a heterobifunctional crosslinker containing two reactive groups: a maleimide (targeting thiols, -SH) and an N-hydroxysuccinimide (NHS) ester (targeting amines, -NH2). Its structure includes a metabolizable ester bond in the spacer, linking the maleimidoethoxy group to the succinimidyl ester. This design enables its use in antibody-radionuclide conjugation, where the ester bond allows for controlled in vivo cleavage, reducing off-target accumulation . MESS was specifically developed to conjugate gallium-67 (67Ga)-labeled succinyldeferoxamine (SDF) to antibodies, facilitating targeted imaging applications .

Propriétés

IUPAC Name |

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-(2,5-dioxopyrrol-1-yl)ethyl] butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O8/c17-9-1-2-10(18)15(9)7-8-23-13(21)5-6-14(22)24-16-11(19)3-4-12(16)20/h1-2H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLYQBBSYKLLKAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCC(=O)OCCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70157772 | |

| Record name | N-((4-(2-Maleimidoethoxy)succinyl)oxy)succinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132774-52-8 | |

| Record name | N-((4-(2-Maleimidoethoxy)succinyl)oxy)succinimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132774528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-((4-(2-Maleimidoethoxy)succinyl)oxy)succinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

N-((4-(2-Maleimidoethoxy)succinyl)oxy)succinimide, often abbreviated as MESS, is a bifunctional reagent that has garnered attention for its potential applications in drug delivery and therapeutic development. This article delves into its biological activity, summarizing key research findings, case studies, and relevant data.

Overview of this compound

MESS is characterized by its maleimide functionality, which is known for its ability to react selectively with thiols. This property makes it a valuable tool in bioconjugation chemistry, particularly for the modification of proteins and peptides. The compound features an ester bond that enhances its stability and reactivity in biological systems.

Antioxidant and Enzyme Inhibition

Research indicates that succinimide derivatives, including MESS, exhibit notable antioxidant properties. Studies have shown that compounds similar to MESS can inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in the treatment of neurodegenerative diseases like Alzheimer's disease. For instance, derivatives demonstrated up to 97.30% inhibition against BChE, indicating strong potential as therapeutic agents in managing cholinergic dysfunctions .

Drug Delivery Applications

The modification of liposomes with maleimide-functionalized polyethylene glycol (PEG), including MESS, has been shown to significantly enhance drug delivery efficiency both in vitro and in vivo. In studies comparing modified versus unmodified liposomes, the MESS-modified liposomes exhibited improved cellular uptake without increasing cytotoxicity . This suggests that MESS can be effectively utilized to improve the pharmacokinetics of therapeutic agents.

Structure-Activity Relationship (SAR)

The biological activity of MESS and its derivatives can be understood through SAR analysis. The presence of specific functional groups, such as the maleimide moiety and succinimide ring, contributes to their reactivity and biological efficacy. A comprehensive review highlighted various derivatives that possess anticonvulsant, anti-inflammatory, antitumor, and antimicrobial properties .

Case Studies

- Antibacterial Activity : A study explored the conjugation of maleimide-based scaffolds with antibacterial peptides to create synbodies. These constructs displayed significant bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating the potential of MESS in developing new antibiotics .

- Radiopharmaceutical Applications : Research on radiolabeled compounds using MESS has shown promise in nuclear imaging. The compound's ability to chelate radionuclides enhances the localization of therapeutic agents within tumors while minimizing off-target effects .

Data Summary

| Biological Activity | Measurement | Findings |

|---|---|---|

| AChE Inhibition | % Inhibition | Up to 93.20% |

| BChE Inhibition | % Inhibition | Up to 97.30% |

| Antioxidant Activity | IC50 (μM) | DPPH: 2.52; ABTS: 3.29 |

| Drug Delivery Efficiency | Uptake Comparison | Enhanced with MESS modification |

| Antibacterial Activity | Bactericidal Effect | Effective against MRSA |

Applications De Recherche Scientifique

Biomedical Imaging and Radiolabeling

One of the primary applications of MESS is in biomedical imaging , particularly in the conjugation of antibodies with radionuclides for cancer diagnostics. Arano et al. (1991) highlighted its utility in developing a bifunctional reagent for antibody conjugation with gallium-67, which is critical for imaging tumor sites in patients. The ability to label antibodies enhances their detection and localization in diagnostic imaging, thus improving cancer management strategies.

Chemical Synthesis and Structural Characterization

MESS has been employed in the synthesis of various chemical derivatives . For instance, Wang et al. (2013) synthesized triphenylantimony di(N-oxy succinimide) compounds, using MESS as a key intermediate. The structural properties of these compounds were characterized through spectroscopic techniques and X-ray diffraction, showcasing the versatility of MESS in creating complex molecular architectures.

Catalytic Applications in Organic Chemistry

In organic chemistry, MESS serves as a catalyst in reactions such as the desymmetrization of N-arylmaleimides via vinylogous Michael addition. Di Iorio et al. (2014) demonstrated that MESS could facilitate this process effectively, enabling the synthesis of chiral compounds which are essential in pharmaceutical applications. This catalytic property highlights its importance in developing new synthetic methodologies.

Material Science and Controlled Release Mechanisms

The compound's role in material science , especially in controlled drug release systems, has been explored extensively. Baldwin & Kiick (2011) investigated maleimide-thiol adducts involving MESS and their degradation mechanisms. Their research indicated potential applications in drug delivery systems where controlled release rates are crucial for therapeutic efficacy.

Antimicrobial and Pharmacological Applications

Research has also focused on the antimicrobial properties of succinimides derived from MESS. Shetgiri & Nayak (2006) reported on the biological activities of these compounds, emphasizing their potential as therapeutic agents against bacterial infections. The ability to modify these compounds further enhances their pharmacological profiles.

Case Study 1: Antibody Conjugation for Cancer Imaging

A study conducted by Arano et al. demonstrated that MESS could effectively conjugate gallium-67 to antibodies, significantly improving imaging contrast in tumor tissues compared to conventional methods.

Case Study 2: Chiral Synthesis

Di Iorio et al.'s work on N-arylmaleimides showcased how MESS facilitated the production of chiral molecules, which are vital for developing specific drugs with reduced side effects.

Case Study 3: Drug Delivery Systems

Baldwin & Kiick's exploration into the degradation of maleimide-thiol adducts revealed that using MESS could enhance the stability and release profiles of drugs, making it a promising candidate for future drug formulations.

Analyse Des Réactions Chimiques

Thiol-Maleimide Michael Addition

The maleimide group in MESS reacts selectively with free thiol (-SH) groups via a Michael addition mechanism, forming stable thioether bonds . This reaction occurs under mild physiological conditions (pH 6.5–7.5, 25°C) and is widely used for protein conjugation. Key characteristics include:

-

Reaction Rate : Completes within 2–4 hours at room temperature.

-

Specificity : Minimal cross-reactivity with other functional groups like amines.

-

Applications : Antibody-drug conjugates (ADCs) and site-specific protein labeling .

Succinimidyl Ester-Amine Coupling

The active succinimidyl ester group in MESS reacts with primary amines (-NH₂) to form amide bonds. This nucleophilic acyl substitution is efficient in aqueous or organic solvents (e.g., DMSO, THF) at pH 7.0–9.0 .

| Parameter | Conditions | Efficiency |

|---|---|---|

| Temperature | 0–25°C | >90% yield |

| Catalyst | None required | – |

| Competing Reactions | Hydrolysis (mitigated by low H₂O content) | – |

This reaction enables covalent attachment to amine-containing ligands like deferoxamine (DFO), facilitating radiometal chelation (e.g., ⁶⁷Ga) .

Metabolic Ester Bond Cleavage

The ester linkage in MESS undergoes hydrolysis in vivo via carboxyesterases, releasing metabolites. This property distinguishes MESS from nonmetabolizable linkers (e.g., EMCS) :

| Property | MESS | EMCS |

|---|---|---|

| Linkage Type | Ester (hydrolyzable) | Amide (stable) |

| In Vivo Clearance | Faster (reduced liver/kidney uptake) | Slower |

| Metabolite | Succinic acid derivatives | None |

Hydrolysis studies demonstrate complete cleavage of MESS’s ester bond within 24 hours in esterase-containing buffers .

Comparative Reactivity Analysis

MESS’s dual functionality allows sequential conjugation:

-

Step 1 : Maleimide-thiol coupling (e.g., thiolated antibodies).

-

Step 2 : Succinimidyl ester-amine coupling (e.g., DFO chelators) .

Critical Findings :

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis compare MESS with structurally or functionally related succinimide-based crosslinkers:

Table 1: Key Properties of MESS and Comparable Compounds

Critical Analysis of Differences

Functional Groups and Reactivity :

- All compounds feature maleimide and NHS ester groups, enabling dual reactivity with thiols and amines. However, Sulfo-GMBS includes a sulfonate group on the NHS ester, enhancing water solubility for reactions in aqueous buffers .

Spacer Design and Length: MESS’s ethoxy-succinyl spacer (~10.3 Å) balances flexibility and distance, while EMCS’s hexanoic acid spacer (~16.2 Å) provides longer reach for conjugating distant epitopes .

Metabolizability: MESS is unique due to its ester bond, which is cleaved by carboxyesterases in vivo. This property reduces background noise in imaging by accelerating clearance of unbound radionuclides, unlike non-metabolizable linkers like EMCS or SMCC .

Applications: MESS is optimized for radiopharmaceuticals, as shown in mouse studies where 67Ga-DFO-MESS-IgG exhibited faster blood clearance and lower liver/kidney accumulation than EMCS-based conjugates . Sulfo-GMBS is preferred for surface modifications (e.g., functionalizing nanoparticles) due to its solubility . SMCC and AMAS are widely used in structural studies (e.g., mapping protein interactions) due to their reliability across diverse pH conditions .

Stability and Performance: GMBS (a non-sulfonated analog of Sulfo-GMBS) demonstrated higher sensitivity in antibody-enzyme conjugation but poor thermal stability compared to sodium periodate-based methods, highlighting the trade-off between reactivity and robustness .

Research Findings and Implications

- Metabolizable Linkers: MESS’s ester bond offers a strategic advantage for in vivo applications, but its susceptibility to enzymatic cleavage may limit utility in long-term studies. Non-metabolizable alternatives (e.g., EMCS) are preferable for stable conjugates .

- Spacer Length : Crosslinking efficiency in structural studies (e.g., SERCA2a-PLB interactions) correlates with spacer length. For example, AMAS (5.0 Å) showed lower efficiency than BMPS (11.7 Å) in capturing dynamic protein interactions .

- Solubility : Sulfo-GMBS’s sulfonate group addresses solubility challenges in aqueous systems, a limitation of hydrophobic analogs like SMCC .

Méthodes De Préparation

Step 1: Acylation with Succinic Anhydride

N-(2-Hydroxyethyl)maleimide reacts with succinic anhydride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen. Triethylamine (TEA) catalyzes the ring-opening of succinic anhydride, forming an intermediate hemisuccinate:

Conditions :

Step 2: NHS Ester Formation

The maleimide-hemisuccinate intermediate is activated using N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent (e.g., dicyclohexylcarbodiimide, DCC):

Optimization Parameters :

-

Solvent: Dimethylformamide (DMF) or acetonitrile

-

Catalysis: 4-Dimethylaminopyridine (DMAP) enhances NHS ester yield.

-

Yield: 65–75% after recrystallization (ethyl acetate/hexane).

Alternative Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times and improves yields. A solvent-free protocol achieves 85% yield in 15 minutes:

Procedure :

-

Mix N-(2-hydroxyethyl)maleimide, succinic anhydride, and TEA (1:1.1:1.5 molar ratio).

-

Irradiate at 100°C (300 W) for 10 minutes.

-

Add NHS and DCC, then irradiate at 80°C for 5 minutes.

Advantages :

Purification and Characterization

Purification Techniques

Analytical Validation

| Technique | Key Data | Purpose |

|---|---|---|

| FTIR | 1740 cm⁻¹ (ester C=O), 1710 cm⁻¹ (NHS) | Functional group confirmation |

| ¹H NMR | δ 2.8 ppm (succinimide), δ 6.7 ppm (maleimide) | Structural integrity |

| MALDI-TOF MS | m/z 339.3 [M+H]⁺ | Molecular weight verification |

Comparative Analysis of Methods

| Parameter | Conventional Synthesis | Microwave Synthesis |

|---|---|---|

| Reaction Time | 6–8 hours | 15 minutes |

| Yield | 65–75% | 80–85% |

| Purity | >95% | >98% |

| Scalability | Pilot-scale feasible | Lab-scale only |

Applications in Bioconjugation

MESS enables site-specific protein modification via:

Case Study :

-

Antibody-67Ga Conjugates : MESS-linked deferoxamine (DFO) to IgG showed 30% faster plasma clearance than non-metabolizable analogs.

Challenges and Mitigation Strategies

Q & A

Q. What are the primary applications of N-((4-(2-Maleimidoethoxy)succinyl)oxy)succinimide in bioconjugation?

This compound is a heterobifunctional crosslinker containing an NHS ester (reacting with primary amines) and a maleimide group (reacting with thiols). It is widely used to conjugate proteins, antibodies, or peptides to amine-functionalized polymers or surfaces. For example, in enzyme-responsive delivery systems, maleimide-based crosslinkers like this compound enable stable conjugation of antibody fragments (e.g., VHHs) to dextran polymers via amine-thiol coupling . Methodologically, reactions should be conducted at pH 6.5–7.5 for maleimide-thiol specificity and pH 8–9 for NHS-amine coupling, with stoichiometric ratios optimized to avoid overmodification .

Q. How should researchers handle and store this compound to maintain reactivity?

The NHS ester is moisture-sensitive, requiring storage at –20°C under desiccation. Maleimide groups are prone to hydrolysis in aqueous buffers; thus, conjugation reactions should use freshly prepared solutions in anhydrous solvents (e.g., DMSO or DMF). Pre-reaction purification of target molecules (e.g., thiol-containing proteins) via desalting columns is recommended to remove reducing agents like DTT that could compete with maleimide-thiol binding .

Q. What analytical techniques validate successful conjugation?

SDS-PAGE with Coomassie staining or western blotting can confirm molecular weight shifts post-conjugation. Quantification of free thiols (via Ellman’s assay) or amines (via TNBS assay) before and after reaction provides indirect validation. For precise characterization, MALDI-TOF mass spectrometry or HPLC-SEC is used to resolve conjugated products from unreacted components .

Advanced Research Questions

Q. How can researchers address inconsistencies in conjugation efficiency across experimental replicates?

Variability often arises from thiol oxidation or NHS ester hydrolysis. To mitigate this:

- Use inert atmospheres (e.g., nitrogen) during thiol-containing protein handling.

- Monitor NHS ester integrity via NMR (disappearance of the succinimide proton signal at δ 2.8 ppm) or FTIR (loss of the ester carbonyl peak at ~1740 cm⁻¹) .

- Optimize reaction stoichiometry using a molar excess of crosslinker (e.g., 5:1 crosslinker-to-protein ratio) to compensate for hydrolysis .

Q. What strategies improve the plasma stability of maleimide conjugates in vivo?

Maleimide-thiol adducts can undergo retro-Michael reactions in blood plasma. Advanced approaches include:

- Using more stable maleimide derivatives (e.g., arylpropiolonitriles or APN-based linkers) to reduce hydrolysis.

- Introducing a stabilizing step, such as maleimide ring hydrolysis to a succinamic acid derivative post-conjugation, which resists disulfide exchange .

Q. How does the succinimide moiety influence racemization or degradation in biological systems?

The succinimide intermediate can racemize under physiological conditions, particularly in Asp/Asn-rich regions, via catalysis by phosphate ions. This process is monitored using chiral HPLC or capillary electrophoresis. To minimize racemization, avoid prolonged incubation at alkaline pH (>8.5) and use low-temperature storage for conjugates .

Q. What synthetic methods optimize the yield of this compound derivatives?

Microwave-assisted synthesis under solvent-free conditions reduces reaction time (from hours to minutes) and improves yield (>85%) compared to traditional thermal methods. Substituent effects on reactivity can be studied via DFT calculations to predict electronic influences on maleimide and NHS ester stability .

Data Contradiction Analysis

Q. Why do some studies report reduced bioactivity post-conjugation despite high reaction efficiency?

Steric hindrance from bulky linkers or improper orientation of functional groups may impair target binding. To resolve this:

Q. How to interpret conflicting results on crosslinker toxicity in cell-based assays?

Residual unreacted crosslinker or byproducts (e.g., succinimide hydrolysis products) may exert cytotoxic effects. Purify conjugates via size-exclusion chromatography or dialysis. Toxicity screening using MTT assays on control cells treated with crosslinker alone is critical .

Methodological Tables

Table 1. Key Reaction Parameters for Optimal Conjugation

| Parameter | NHS Ester Reaction | Maleimide Reaction |

|---|---|---|

| pH Range | 8.0–9.0 | 6.5–7.5 |

| Temperature | 4–25°C | 4–25°C |

| Incubation Time | 1–2 hours | 30–60 minutes |

| Quenching Reagent | Tris buffer | β-Mercaptoethanol |

Table 2. Stability Comparison of Maleimide Derivatives

| Derivative | Plasma Half-Life (h) | Hydrolysis Resistance |

|---|---|---|

| Standard Maleimide | 12–24 | Low |

| APN-Based Linkers | >72 | High |

| SMCC | 24–48 | Moderate |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.